![molecular formula C16H19NO2 B13634913 5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)
5-[(Cyclohexyloxy)methyl]quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Cyclohexyloxy)methyl]quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse applications in various fields such as chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclohexyloxy)methyl]quinolin-8-ol typically involves the O-alkylation of 5-chloromethylquinolin-8-ol with cyclohexanol under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds smoothly, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-[(Cyclohexyloxy)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinolin-8-ol derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinolin-8-ol derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
作用機序
The mechanism of action of 5-[(Cyclohexyloxy)methyl]quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, its ability to intercalate into DNA and disrupt cellular processes contributes to its antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
- 5-[(2-Bromoethoxy)methyl]quinolin-8-ol
- 5-[(3-Bromopropoxy)methyl]quinolin-8-ol
- 5-[(1-Azido-3-chloropropan-2-yl)oxy]methylquinolin-8-ol
- 5-[(1,3-Diazidopropan-2-yl)oxy]methylquinolin-8-ol
Uniqueness
Compared to similar compounds, 5-[(Cyclohexyloxy)methyl]quinolin-8-ol exhibits unique properties due to the presence of the cyclohexyloxy group. This group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the cyclohexyloxy group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
特性
分子式 |
C16H19NO2 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
5-(cyclohexyloxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C16H19NO2/c18-15-9-8-12(14-7-4-10-17-16(14)15)11-19-13-5-2-1-3-6-13/h4,7-10,13,18H,1-3,5-6,11H2 |
InChIキー |
PMMQBDJFQVDLOB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OCC2=C3C=CC=NC3=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


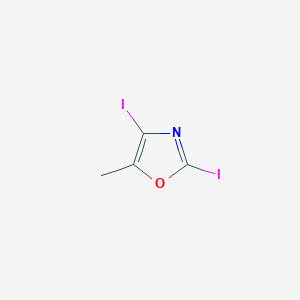
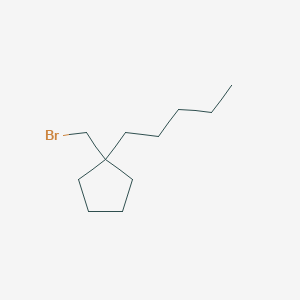
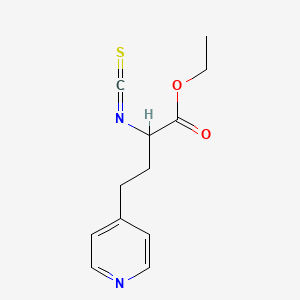
![1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13634855.png)
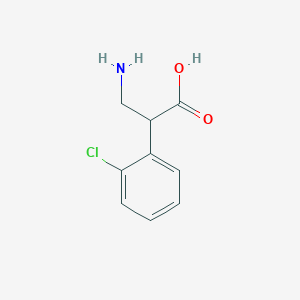
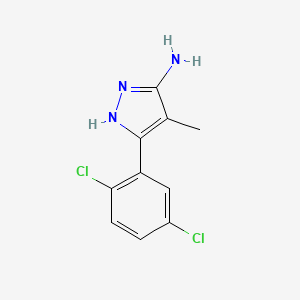




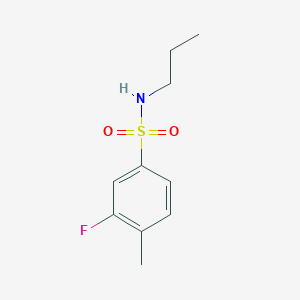
![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)


